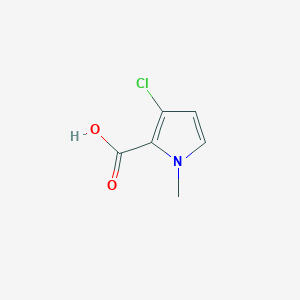

3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

Molecular Formula |

C6H6ClNO2 |

|---|---|

Molecular Weight |

159.57 g/mol |

IUPAC Name |

3-chloro-1-methylpyrrole-2-carboxylic acid |

InChI |

InChI=1S/C6H6ClNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) |

InChI Key |

VYDZYJKQHNQGDI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the chlorination of 1-methyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- After the addition is complete, continue refluxing for a specified period to ensure complete chlorination.

- Remove the solvent under reduced pressure to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution due to the electron-withdrawing effects of the carboxylic acid group. Key reactions include:

Mechanistic Insight : The electron-withdrawing carboxylic acid group increases the electrophilicity of the C-3 position, facilitating nucleophilic attack. Kinetic studies on analogous pyrroles show pseudo-first-order kinetics in polar aprotic solvents .

Electrophilic Aromatic Substitution

The pyrrole ring participates in electrophilic substitutions, with regioselectivity influenced by substituents:

Key Finding : Chlorine at C-3 deactivates the ring but directs electrophiles to C-4 and C-5 through a combination of electronic and steric effects .

Decarboxylation and Derivative Formation

The carboxylic acid group undergoes decarboxylation and derivatization:

Notable Case Study : Ester derivatives of this compound exhibit enhanced antiviral activity against HSV-1 compared to the parent acid, with EC₅₀ values improving by 3–5× .

Redox Reactions

The compound participates in oxidation and reduction pathways:

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Oxidation of -COOH | KMnO₄, H₂O, 80°C | Decarboxylation dominates over oxidation | Limited synthetic utility |

| Reduction of -COOH | LiAlH₄, THF, 0°C | 3-Chloro-1-methyl-1H-pyrrole-2-methanol | Instability requires immediate use |

Critical Note : Direct reduction of the carboxylic acid group is challenging due to competing side reactions; ester intermediates are preferred for controlled reductions.

Coordination Chemistry

The carboxylic acid and chlorine moieties enable metal coordination:

Spectroscopic Evidence : IR studies confirm carboxylate binding at ~1,650 cm⁻¹, while Cl→M charge-transfer bands appear at 250–300 nm .

Scientific Research Applications

Organic Synthesis

3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can exhibit different biological activities.

Medicinal Chemistry

This compound is pivotal in the development of pharmaceuticals targeting specific biological pathways. Research indicates its potential as:

- Anti-inflammatory agent : It modulates cytokine production, reducing inflammation.

- Antimicrobial agent : Effective against bacteria such as Staphylococcus aureus.

- Antitumor agent : Preliminary studies show it can inhibit tumor growth in certain cancer cell lines.

Material Science

In material science, this compound is used to create novel materials with unique properties, enhancing the functionality of polymers and other materials.

Biological Activities

The compound exhibits a range of biological activities that are essential for its applications:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases. |

| Antimicrobial | Shows significant activity against various bacteria, with MIC values comparable to established antibiotics. |

| Antitumor | Inhibits proliferation in specific cancer cell lines, indicating potential as an anticancer agent. |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, highlighting its potential for therapeutic use in bacterial infections.

Case Study 2: Anti-inflammatory Effects

Research indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in vitro. This mechanism suggests its potential application in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 3: Antitumor Properties

Preliminary investigations into its antitumor properties revealed that this compound inhibited cell proliferation in several cancer cell lines. Further studies are warranted to explore its efficacy and mechanisms of action in oncology.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Its lipophilicity suggests good absorption characteristics.

- Metabolism : Interaction with cytochrome P450 enzymes indicates possible metabolic pathways that may influence efficacy and toxicity.

Safety and Toxicity

While promising, safety considerations are essential:

- The compound may cause irritation upon contact with skin or mucous membranes.

- Comprehensive toxicity studies are necessary to establish its safety profile for clinical applications.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the context of its use. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Properties

The following table summarizes key structural and physicochemical differences between 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid and related pyrrole derivatives:

Key Comparative Insights

Substitution Effects on Reactivity and Stability

- Chlorine Position : The chlorine atom at position 3 in the target compound may enhance electrophilic substitution reactivity compared to derivatives like 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid. This positional difference also impacts intermolecular interactions; for example, 1H-pyrrole-2-carboxylic acid forms hydrogen-bonded dimers via N–H⋯O and O–H⋯O interactions , whereas steric hindrance from the methyl group in this compound likely disrupts such packing.

Biological Activity

3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, including antibacterial, antiviral, and cytotoxic activities.

This compound is a pyrrole derivative characterized by the presence of a chloro group and a carboxylic acid functional group. Its molecular formula is C₅H₈ClN₁O₂, and it exhibits properties typical of nitrogen-containing heterocycles, which are often associated with significant biological activities.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. For instance:

- Inhibition of DNA Gyrase : Compounds related to pyrroles have shown potent inhibition against bacterial DNA gyrase, with IC50 values often in the nanomolar range. Specifically, compounds with similar structures have demonstrated IC50 values less than 10 nM against Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various pyrrole derivatives against Staphylococcus aureus and E. coli range from 1 µg/mL to 12.5 µg/mL, indicating significant antibacterial potency .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | <10 |

| Similar Pyrrole Derivative | S. aureus | 1 - 12.5 |

Antiviral Activity

Research on pyrrole derivatives has also indicated potential antiviral activities:

- Neuraminidase Inhibitors : Some pyrrole-based compounds exhibit activity against viruses by inhibiting neuraminidase, an enzyme critical for viral replication . While specific data for this compound is limited, its structural similarities to known inhibitors suggest potential efficacy.

Cytotoxic Activity

The cytotoxic effects of pyrrole derivatives have been assessed in various cancer cell lines:

- Cell Line Studies : Compounds structurally related to this compound have shown promising results against HeLa cells and other cancer lines, indicating a potential for development as anticancer agents . The cytotoxicity of these compounds often correlates with their ability to induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives can often be linked to their structural features:

- Chloro Substituents : The presence of halogen substituents (such as chlorine) has been associated with enhanced antibacterial activity.

- Carboxylic Acid Group : This functional group may contribute to the solubility and bioavailability of the compound in biological systems.

- Methyl Group : The methyl substitution at the nitrogen atom may influence the electronic properties and steric hindrance, affecting overall activity.

Case Studies

Recent studies have explored the synthesis and evaluation of various pyrrole derivatives, including this compound:

- Study on Antitubercular Activity : A series of pyrrole derivatives were evaluated for their anti-tuberculosis activity, with some exhibiting MIC values below 0.016 μg/mL against drug-resistant strains . This highlights the potential for further exploration of 3-chloro derivatives in treating resistant bacterial infections.

Q & A

Basic: What are the common synthetic routes for 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves halogenation and ester hydrolysis. For example:

- Halogenation: Introduce chlorine via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. Monitor completion via TLC.

- Ester Hydrolysis: Convert methyl esters to carboxylic acids using hydrochloric acid (36.5%) under reflux (90–100°C) for 12–24 hours .

- Optimization: Adjust reaction time, temperature, and stoichiometry. For instance, higher HCl concentrations reduce hydrolysis time but may increase side products. Post-reaction purification via solvent extraction (e.g., 10% isopropanol/dichloromethane) and recrystallization improves yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR to confirm substitution patterns. Key features:

- Aromatic protons in pyrrole ring (δ 6.5–7.5 ppm).

- Methyl group resonance (δ 2.5–3.5 ppm) .

- X-ray Crystallography: Resolve solid-state structure using SHELX programs. Refinement parameters (e.g., -factor < 0.05) and hydrogen-bonding networks validate molecular geometry .

- IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O absorption (~1700 cm) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental data (XRD) with computational models (DFT). Use software like Mercury to analyze bond lengths and angles .

- Data Quality Checks: Ensure ratios (e.g., 0.582–1.000) and absorption corrections (SADABS) to minimize errors .

- Alternative Refinement: Test SHELXL vs. other programs (e.g., OLEX2) to identify systematic biases in thermal parameters .

Advanced: What methodological approaches are recommended for SAR studies of derivatives?

Methodological Answer:

- Derivatization: Use amide coupling (General Procedure F1 ) to synthesize analogs. For example, react with amines in DMF using HATU as a coupling agent.

- Biological Assays: Test in vitro activity (e.g., enzyme inhibition) with IC determination. Vary substituents at positions 1 and 3 to assess steric/electronic effects .

- Computational Modeling: Perform docking studies (AutoDock Vina) using crystal structures to predict binding affinities .

Basic: How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

- Liquid-Liquid Extraction: Use ethyl acetate/water partitioning to remove hydrophilic impurities.

- Column Chromatography: Employ silica gel with a gradient of hexane/ethyl acetate (70:30 to 50:50). Monitor fractions via HPLC .

- Recrystallization: Dissolve in hot ethanol and cool slowly to isolate high-purity crystals. Yield optimization requires solvent screening .

Advanced: How can stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at pH 1–13 (37°C) for 24–72 hours. Analyze degradation via LC-MS (e.g., Agilent 1260 Infinity II) .

- Kinetic Analysis: Plot degradation rate constants () vs. pH to identify instability thresholds. Use Arrhenius equation for temperature-dependent studies .

- Protective Formulations: Test lyophilization or salt formation (e.g., sodium salt) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.